![molecular formula C13H19ClN2O4S3 B2700887 4-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 1903782-04-6](/img/structure/B2700887.png)
4-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
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Description
4-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a useful research compound. Its molecular formula is C13H19ClN2O4S3 and its molecular weight is 398.94. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Inflammation is a protective response to various infectious agents. Researchers have explored the pharmacologically important thiazole scaffold of this compound to develop new anti-inflammatory drugs .
- In vitro studies demonstrated that the synthesized thiazole derivatives effectively inhibit COX-2 (cyclooxygenase-2), a key enzyme involved in inflammation. Compounds 5b, 5d, and 5e exhibited potent COX-2 inhibition with low IC50 values and selectivity indices (SI). These findings suggest their potential as anti-inflammatory agents .
- The hot plate method was used to assess analgesic properties. Although not the primary focus, some of the synthesized compounds showed promising analgesic activity .
- Compounds 5b, 5d, and 5e demonstrated selective COX-2 inhibition. Their low IC50 values indicate strong potency against COX-2 compared to the standard drug celecoxib .
- While less potent than COX-2 inhibition, some compounds still showed encouraging results against COX-1 .
- The compound’s effects on 5-LOX (5-lipoxygenase), another enzyme involved in inflammation, were evaluated. Compounds 5d and 5e exhibited significant 5-LOX inhibition .
Anti-Inflammatory Properties
Analgesic Effects
Selective COX-2 Inhibition
COX-1 Inhibition
5-LOX Inhibition
properties
IUPAC Name |
4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S3/c14-12-1-2-13(21-12)23(19,20)16-7-5-15(6-8-16)11-3-9-22(17,18)10-4-11/h1-2,11H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHMNKARSWUHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide |
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